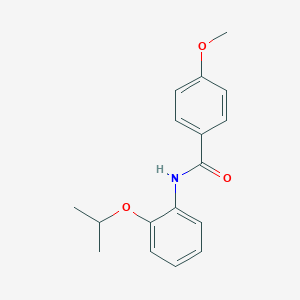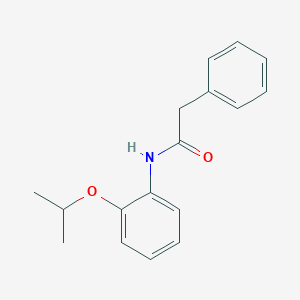![molecular formula C18H19NO3 B268467 N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AM404, and it is a derivative of acetaminophen. The chemical structure of AM404 is similar to anandamide, which is an endogenous cannabinoid.
Mecanismo De Acción
AM404 works by inhibiting the reuptake of anandamide, which leads to an increase in the levels of anandamide in the brain. Anandamide activates cannabinoid receptors, which are involved in pain modulation, inflammation, and other physiological processes. AM404 also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
AM404 has been shown to have analgesic effects in various animal models of pain. It has also been found to have anti-inflammatory effects and neuroprotective effects. AM404 has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM404 is a potent compound that has been extensively studied in animal models. It has shown promising results in various fields, including pain management and neuroprotection. However, there are some limitations to using AM404 in lab experiments. It is a relatively complex compound to synthesize, and it can be expensive. Additionally, the effects of AM404 can vary depending on the dose and the route of administration.
Direcciones Futuras
There are several potential future directions for research on AM404. One area of interest is its potential as a treatment for chronic pain. AM404 has been shown to have analgesic effects in animal models of neuropathic pain, and it may have potential as an alternative to opioid-based pain medications. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. AM404 has been found to have neuroprotective effects and may help to prevent the progression of these diseases. Additionally, there is potential for research on the use of AM404 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of AM404 involves the reaction between 4-methylphenol and 3-allyloxyaniline, followed by the reaction with chloroacetyl chloride and sodium hydroxide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
AM404 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. AM404 has also been found to inhibit the reuptake of anandamide, which is a neurotransmitter that plays a crucial role in pain modulation.
Propiedades
Nombre del producto |
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-11-21-17-6-4-5-15(12-17)19-18(20)13-22-16-9-7-14(2)8-10-16/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
Clave InChI |
IMLASXHGHZBTBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B268384.png)
![N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B268386.png)
![3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268387.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B268390.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)

![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B268396.png)
![2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B268397.png)
![2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268400.png)

